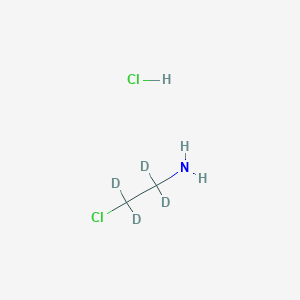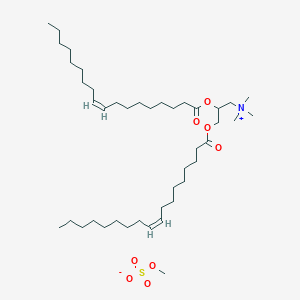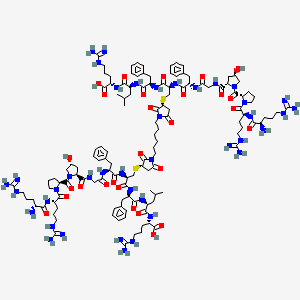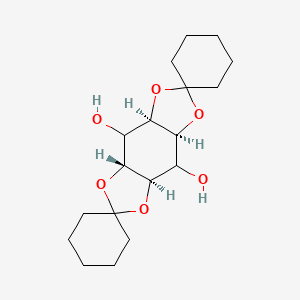
2-Chloro-ethanamine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-ethanamine-d4 Hydrochloride (d4-CEA) is an isotopically labeled analogue of 2-Chloro-ethanamine (CEA), a common organic compound. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate in biochemical reactions. It is also used as a model for studying the effects of chloro-substitution on proteins.
Applications De Recherche Scientifique
Multifunctional Biocide Properties
2-(Decylthio)ethanamine hydrochloride showcases multifunctional biocide capabilities, effective against a spectrum of bacteria, fungi, and algae, and possesses biofilm and corrosion inhibition properties. This compound's diverse activities have been demonstrated through both laboratory and field evaluations, indicating its potential utility in various recirculating cooling water systems (Walter & Cooke, 1997).
Synthetic Methodology
A novel synthesis approach for 2-bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride has been developed. This process involves a reaction with HBr at elevated temperatures, followed by fractional vacuum sublimation for purification, yielding up to 90% of the product with greater than 95% purity. This method highlights the potential for the development of similar compounds for research and industrial applications (Bach & Bridges, 1982).
Antiamoebic Activity
Chalcones bearing N-substituted ethanamine tails have been synthesized, involving the reaction of 2-chloro N-substituted ethanamine hydrochloride with 4-hydroxy acetophenone. These compounds were evaluated for their antiamoebic activity against Entamoeba histolytica, with several showing superior activity compared to standard treatments. This research opens avenues for new treatments for amoebic infections (Zaidi et al., 2015).
Environmental Application
The feasibility of TiO2 nanotubes, synthesized via hydrothermal treatment, as a novel solid-phase extraction adsorbent for environmental contaminants has been investigated. This study focused on the extraction of DDT and its metabolites from water samples, achieving low detection limits and high recoveries. The results suggest the potential of such nanomaterials in environmental monitoring and cleanup efforts (Zhou et al., 2007).
Mécanisme D'action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the compound can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This suggests that it may interact with its targets through nucleophilic attack, leading to the formation of new compounds.
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests that it may be involved in reactions related to the synthesis of amines .
Pharmacokinetics
It is known that the compound is used in research settings, suggesting that it may have properties suitable for experimental manipulation and measurement .
Result of Action
Its use in proteomics research suggests that it may have effects on protein expression or function .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Propriétés
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-PBCJVBLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)


![Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-hydroxy-, (1S-exo)- (9CI)](/img/no-structure.png)
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)